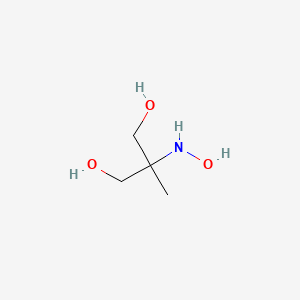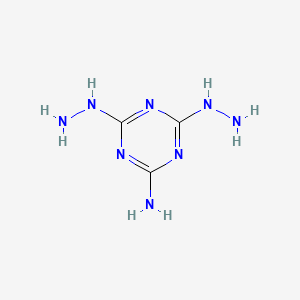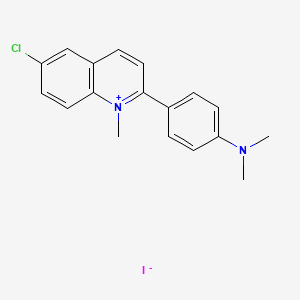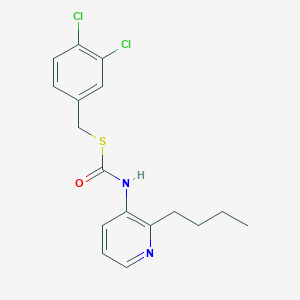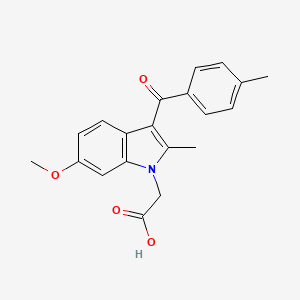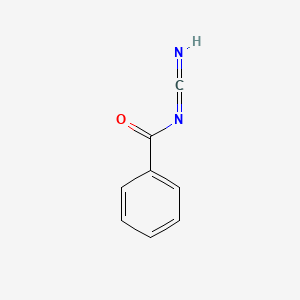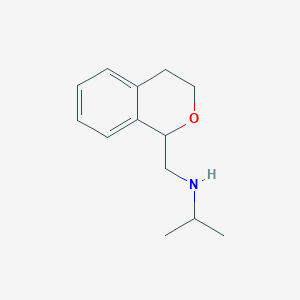
2-Chloro-3-oxo-3-phenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-oxo-3-phenylpropanal is an organic compound with the molecular formula C9H7ClO2 It is a chlorinated derivative of benzaldehyde and contains both an aldehyde and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-oxo-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of benzaldehyde derivatives. For instance, benzaldehyde can be reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the alpha position relative to the carbonyl group. Another method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-oxo-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-3-oxo-3-phenylpropanoic acid.
Reduction: 2-Chloro-3-hydroxy-3-phenylpropanal.
Substitution: 2-Amino-3-oxo-3-phenylpropanal or 2-Thio-3-oxo-3-phenylpropanal.
Scientific Research Applications
2-Chloro-3-oxo-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological
Properties
CAS No. |
28246-54-0 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
2-chloro-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C9H7ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
KHXRKULFMSIBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
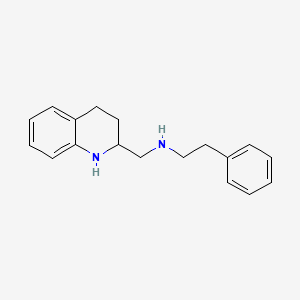
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
